Thorium-229 is a radioactive isotope of thorium, which is a member of the actinide series in the periodic table. It has an atomic number of 90 and a mass number of 229. This isotope is particularly notable for possessing the lowest first nuclear excited state, with an energy of approximately 8 eV, making it a candidate for applications in nuclear clock technology due to its long half-life of about 7,917 years and unique nuclear properties . Thorium-229 undergoes alpha decay, transforming into radium-225, which further decays via beta decay processes .
The primary decay reaction for thorium-229 is:
In this reaction, thorium-229 emits an alpha particle (which consists of two protons and two neutrons) to form radium-225. This process illustrates the typical behavior of heavy nuclei seeking stability through radioactive decay . Additionally, thorium-229 can participate in various
Thorium-229 can be synthesized through several methods:
Thorium-229 has several promising applications:
Research on thorium-229 interactions focuses on its excitation states and decay processes. Studies have shown that the first excited state can be accessed using laser techniques, paving the way for advancements in nuclear spectroscopy and precision measurements . Additionally, investigations into its interactions with various materials have highlighted its potential for use in quantum sensing technologies.
Thorium-229 shares similarities with other isotopes of thorium and related actinides. Here are some comparable compounds:
| Compound | Atomic Number | Half-Life | Notable Properties |
|---|---|---|---|
| Thorium-228 | 90 | 1.91 years | Decays via alpha emission; used in radiometric dating |
| Thorium-230 | 90 | 75,380 years | Used in dating marine sediments |
| Uranium-233 | 92 | 159,200 years | Fissile material produced from thorium-232 |
| Protactinium-231 | 91 | 32,760 years | Intermediate product in uranium decay chains |
Uniqueness of Thorium-229: Unlike other isotopes listed, thorium-229's significance lies in its low-energy nuclear state and potential applications in advanced timekeeping technologies. Its long half-life combined with unique excitation properties provides avenues for research that may not be feasible with other isotopes.
Thorium-229 has an atomic number of 90, corresponding to 90 protons and 139 neutrons in its nucleus. Its electron configuration follows the trend of early actinides, with a ground-state configuration of [Rn] 6d²7s², as confirmed by spectroscopic studies. This configuration reflects relativistic effects that stabilize the 6d orbital over the 5f orbital in thorium’s valence shell.
Key isotopic properties include:
| Property | Value | Source |
|---|---|---|
| Atomic mass | 229.03176 g/mol | |
| Half-life (ground state) | 7,917 ± 87 years | |
| Decay mode | α-decay (Qα = 4,845 keV) | |
| Natural abundance | Trace (from ²³³U decay chain) |
Thorium-229 exhibits metallic properties consistent with thorium’s position in the periodic table:
The isotope’s chemical behavior is dominated by its +4 oxidation state, forming stable oxides (e.g., ThO₂) and complexes with organic ligands. Its reactivity parallels that of stable thorium isotopes, though radiation-induced decomposition effects occur in compounds over time.
The discovery of thorium as an element predates the identification of its specific isotopes by over a century. In 1828, the Norwegian mineralogist Morten Thrane Esmark discovered a black mineral on Løvøya island, Norway, and provided a sample to his father Jens Esmark, a noted mineralogist [10]. When the elder Esmark could not identify the mineral, he sent a sample to Swedish chemist Jöns Jakob Berzelius for examination [10]. In 1829, Berzelius determined that the mineral contained a new element, which he named thorium after Thor, the Norse god of thunder and war [8] [10] [12].
The mineral from which thorium was first isolated was thorite, with the chemical formula thorium silicate [1]. Thorium was first observed to be radioactive in 1898, independently by Polish-French physicist Marie Curie and German chemist Gerhard Carl Schmidt [10]. Between 1900 and 1903, Ernest Rutherford and Frederick Soddy demonstrated how thorium decayed at a fixed rate over time into a series of other elements, leading to the identification of half-life as one of the outcomes of their alpha particle experiments [10].
The specific identification of the thorium-229 isotope emerged much later through nuclear physics research. The existence of the thorium-229 low-energy isomeric state was first proposed by Kroger and Reich in 1976 during their investigation of the decay of uranium-233 [18] [19] [21]. These researchers were studying the nuclear structure of light actinide isotopes when they discovered an anomaly in gamma-ray spectroscopy measurements [21].
Kroger and Reich initially sought to understand Coriolis force effects in deformed nuclei and attempted to match thorium's gamma-ray spectrum to theoretical nuclear shape models [2]. To their surprise, the known nuclear states could not be reasonably classified into different total angular momentum quantization levels [2]. They concluded that some states previously identified as thorium-229 actually arose from a spin-3/2 nuclear isomer, thorium-229 metastable, with a remarkably low excitation energy [2].
At the time of discovery, the energy was inferred to be below 100 electron volts, based purely on the non-observation of the isomer's direct decay [2]. This represented a paradigm shift in nuclear physics, as typical nuclear excitation energies range from kiloelectron volts to megaelectron volts [19].
Thorium-229 is characterized by fundamental nuclear parameters that define its identity within the periodic table and nuclear landscape. The isotope contains 90 protons in its nucleus, establishing its identity as thorium [1]. With a mass number of 229, the nucleus accommodates 139 neutrons, resulting in the nuclear composition that gives thorium-229 its distinctive properties [1] [2]. The precise atomic mass has been determined to be 229.0317614(26) atomic mass units, with a corresponding molecular weight of 229.03176 grams per mole [3] [4] [5] [6].
The isotope exhibits a half-life of 7,917(17) years, making it a relatively long-lived radioactive species [7] [4] [8] [9]. This extended half-life positions thorium-229 as a practically stable isotope for most experimental applications while maintaining its radioactive characteristics essential for nuclear physics research.
Thorium-229 undergoes alpha decay with 100% probability, representing the sole decay mode for this isotope [4] [10]. The alpha decay process releases 5.168(1) mega-electron volts of energy, producing radium-225 as the daughter nucleus [10] [11] [12]. This decay pathway follows the nuclear equation: ²²⁹Th → ²²⁵Ra + ⁴He, where the alpha particle consists of two protons and two neutrons [11].
The decay energy distribution and the characteristics of the emitted alpha particles have been extensively studied, providing crucial insights into the nuclear structure and binding energy configuration of thorium-229 [10] [13]. The alpha decay process serves not only as a fundamental nuclear property but also as a practical means for producing radium-225, which has significant applications in medical radioisotope production [14] [15].
The nuclear spin of thorium-229 has been precisely determined to be 5/2 with positive parity [6] [16] [17]. This nuclear spin configuration reflects the underlying nuclear structure and the arrangement of nucleons within the nucleus. The electromagnetic properties of the nucleus are characterized by its magnetic moment of +0.46(4) nuclear magnetons and a quadrupole moment of +3.11(6) barns [17].
These electromagnetic moments provide essential information about the nuclear charge distribution and the deformation characteristics of the thorium-229 nucleus. The positive quadrupole moment indicates that the nucleus deviates from spherical symmetry, exhibiting prolate deformation that influences various nuclear properties and interactions [18] [19].
The total binding energy of thorium-229 amounts to 1,748.341 mega-electron volts, corresponding to a binding energy per nucleon of 7.635 mega-electron volts per nucleon [20] [21]. This binding energy configuration places thorium-229 within the expected range for heavy nuclei in this mass region, reflecting the balance between nuclear forces and Coulomb repulsion.
The mass excess of thorium-229 is 29.587 mega-electron volts [6] [20], representing the difference between the actual nuclear mass and the mass number expressed in atomic mass units. This mass excess provides fundamental information about nuclear stability and the energy required for nuclear reactions involving thorium-229.
Perhaps the most remarkable aspect of thorium-229 lies in its nuclear isomer, designated as thorium-229m. This isomeric state possesses an extraordinarily low excitation energy of 8.355733554021(8) electron volts, corresponding to a transition wavelength of 148.3821828827(15) nanometers [7] [4] [22] [23]. This excitation energy is approximately four to five orders of magnitude lower than typical nuclear excitation energies, making it unique among all known nuclear isomers [24] [25] [26].
The isomeric state exhibits a nuclear spin of 3/2 with positive parity [7] [4], differing from the ground state configuration. The half-life of the isomer varies significantly depending on the chemical environment, ranging from approximately 600 to 1,740 seconds in different experimental conditions [7] [4] [27]. In neutral thorium atoms, the isomer decays primarily through internal conversion within microseconds, while in ionized thorium ions, radiative decay becomes the dominant mode with substantially longer lifetimes [4].
This exceptional nuclear isomer has generated unprecedented interest in the nuclear physics community due to its potential applications in nuclear clock technology [7] [23] [28]. The low excitation energy places the nuclear transition within the range accessible by vacuum ultraviolet laser systems, opening possibilities for direct laser manipulation of nuclear states [29] [30] [31].
The nuclear structure of thorium-229 reflects the complex interplay of nuclear forces and shell effects characteristic of heavy nuclei in the actinide region. The nucleus exhibits properties consistent with deformed nuclear shapes, as evidenced by the non-zero quadrupole moment and the specific nuclear spin configurations [18] [19].
Recent theoretical investigations have proposed models describing thorium-229 as exhibiting halo-like nuclear characteristics, where the nuclear structure can be approximated as an inert thorium-228 core with an orbiting neutron [32]. This model provides insights into the unusual properties of the nuclear isomer and helps explain the remarkably low excitation energy that distinguishes thorium-229 from all other known nuclei.
The nuclear binding energy distribution and the specific nucleon configurations contribute to the unique energy level structure that gives rise to the exceptional isomeric state. The proximity of the ground and isomeric states results from a fortuitous cancellation of Coulomb and nuclear energy contributions, each individually on the giga-electron volt scale [18].
| Property | Value | Unit | Reference |
|---|---|---|---|
| Atomic Number (Z) | 90 | protons | [1] |
| Mass Number (A) | 229 | nucleons | [4] [8] |
| Neutron Number (N) | 139 | neutrons | [1] [2] |
| Atomic Mass | 229.0317614(26) | atomic mass units | [4] [6] |
| Molecular Weight | 229.03176 | g/mol | [3] [5] |
| Half-life | 7,917(17) | years | [7] [4] [9] |
| Decay Mode | Alpha decay (100%) | - | [4] [10] |
| Decay Energy | 5.168(1) | MeV | [10] [12] |
| Daughter Nucleus | Radium-225 | - | [4] [11] |
| Nuclear Spin | 5/2 | ℏ | [6] [16] [17] |
| Parity | + | - | [6] [16] [17] |
| Magnetic Moment | +0.46(4) | nuclear magnetons | [17] |
| Quadrupole Moment | +3.11(6) | barns | [17] |
| Binding Energy | 1748.341 | MeV | [20] [21] |
| Binding Energy per Nucleon | 7.635 | MeV/nucleon | [21] |
| Mass Excess | 29.587 | MeV | [6] [20] |
| Isomer Excitation Energy | 8.355733554021(8) | eV | [7] [4] [23] |
| Isomer Wavelength | 148.3821828827(15) | nm | [4] [22] |
| Isomer Spin/Parity | 3/2+ | ℏ | [7] [4] |
| Isomer Half-life | ~600-1740 | s | [7] [4] [27] |
| CAS Number | 15594-54-4 | - | [3] [5] |